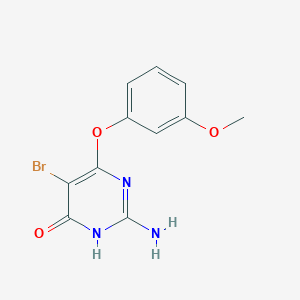
N-benzyl-3,6-dichloro-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-benzyl-3,6-dichloro-2-methoxybenzamide derivatives and similar compounds involves several chemical strategies, including acylation reactions, which are common for preparing benzamide compounds. For instance, the acylation reaction of 3-aminophenol with 4-methoxybenzoylchloride in THF has been reported to produce N-3-hydroxyphenyl-4-methoxybenzamide, characterized by ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including N-benzyl-3,6-dichloro-2-methoxybenzamide, can be determined through single-crystal X-ray diffraction and DFT calculations. Studies on related compounds have shown that intermolecular interactions, such as dimerization and crystal packing, influence the molecular geometry, particularly the dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
Benzamide compounds participate in various chemical reactions, reflecting their chemical properties. For example, N-(o-methoxybenzamido)thioureas exhibit enhanced anion binding affinity, illustrating the significant role of the benzamide moiety in anion interaction processes (Jiang et al., 2010).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as N-benzyl-3,6-dichloro-2-methoxybenzamide, are closely related to their molecular structure. Crystal growth and structure studies of similar compounds have been conducted to understand their stability, optical properties, and potential for applications in various fields (Prabukanthan et al., 2020).
Chemical Properties Analysis
The chemical properties of N-benzyl-3,6-dichloro-2-methoxybenzamide and related compounds are influenced by their functional groups and molecular structure. For instance, the presence of electron-donating and withdrawing groups affects their reactivity and interaction with other molecules, as seen in studies on anion binding and the synthesis of heterocyclic compounds (Jiang et al., 2010).
Applications De Recherche Scientifique
Inhibition of Poly(ADP-ribose) Synthetase : Benzamides substituted in the 3-position, including compounds related to N-benzyl-3,6-dichloro-2-methoxybenzamide, have been found to inhibit poly(ADP-ribose) synthetase, an enzyme involved in DNA repair processes. This discovery has implications for understanding cellular response to DNA damage and the development of cancer therapies (Purnell & Whish, 1980).
Radioiodinated Benzamide Derivatives for Melanoma Imaging : Studies on radioiodinated N-(dialkylaminoalkyl)benzamides, including derivatives of N-benzyl-3,6-dichloro-2-methoxybenzamide, have shown potential for use in imaging melanoma metastases. These compounds demonstrate improved melanoma uptake and tissue selectivity, which could facilitate better detection and treatment of melanoma (Eisenhut et al., 2000).
Sigma Receptor Scintigraphy in Breast Cancer Detection : N-benzyl-3,6-dichloro-2-methoxybenzamide analogs have been explored for their potential in visualizing primary breast tumors in vivo through sigma receptor scintigraphy. This method could offer a noninvasive approach to assess breast cancer proliferation and treatment efficacy (Caveliers et al., 2002).
Antioxidant Properties : Benzamide derivatives, including those structurally related to N-benzyl-3,6-dichloro-2-methoxybenzamide, have been studied for their antioxidant properties. These compounds show promise as potent antioxidants, potentially beneficial in the treatment of oxidative stress-related diseases (Perin et al., 2018).
Photocatalytic Degradation Studies : Research involving benzamide derivatives has contributed to understanding the photocatalytic degradation of certain organic compounds. This knowledge can be applied to environmental remediation and the development of more efficient photocatalysts (Torimoto et al., 1996).
Gastrointestinal Prokinetic Activity : The gastrointestinal prokinetic and antiemetic activities of N-benzyl-3,6-dichloro-2-methoxybenzamide related compounds have been investigated, demonstrating potential in treating gastrointestinal disorders (Sakaguchi et al., 1992).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-3,6-dichloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-14-12(17)8-7-11(16)13(14)15(19)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCMJFGUMJODIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NCC2=CC=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3,6-dichloro-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{2-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5547817.png)
![4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5547846.png)
![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)

![7-methyl-N'-[4-(methylthio)benzylidene]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5547882.png)
![methyl 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B5547885.png)
![5-({[(dimethylamino)(4-fluorophenyl)acetyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5547886.png)
![8-{[2-(2-isopropyl-5-methylphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547899.png)